
2-(Difluoromethyl)-3,6-difluoropyridine
Übersicht
Beschreibung
“Difluoromethyl 2-pyridyl sulfone” is a previously unknown compound that was found to act as a novel and efficient gem-difluoroolefination reagent for both aldehydes and ketones . It is also used as a reagent in the nucleophilic difluoro (sulfonato)methylation of alcohols, N-sulfinyl imines, and halides .
Molecular Structure Analysis
The molecular structure of “Difluoromethyl 2-pyridyl sulfone” is represented by the empirical formula C6H5F2NO2S . The fluorinated sulfinate intermediate in the reaction is relatively stable, which can be observed by 19 F NMR and trapped with CH 3 I .Chemical Reactions Analysis
“Difluoromethyl 2-pyridyl sulfone” is used in the gem-difluoroolefination of aldehydes and ketones . It was found that the fluorinated sulfinate intermediate in the reaction is relatively stable .Wissenschaftliche Forschungsanwendungen
Photocatalytic Difluoromethylation
2-(Difluoromethyl)-3,6-difluoropyridine: is utilized in photocatalytic difluoromethylation reactions. These reactions are crucial in organic synthesis, as they introduce difluoromethyl groups into aromatic compounds and aliphatic multiple C–C bonds . This process is significant in enhancing the physical properties of organic compounds, such as solubility, metabolic stability, and lipophilicity .
Medicinal Chemistry
In medicinal chemistry, the compound plays a pivotal role in the late-stage difluoromethylation of molecules. This technique is used to modify biologically active compounds by introducing difluoromethyl groups, which can enhance drug properties like metabolic stability and cell membrane permeability .
Agrochemicals
The introduction of the CF2 motif, as found in 2-(Difluoromethyl)-3,6-difluoropyridine , into agrochemicals can significantly improve the metabolic stability and bioavailability of target molecules, making it a valuable component in the development of new agrochemicals .
Materials Science
In materials science, the compound’s derivatives are used to modify the physical properties of materials. The difluoromethyl group is known for its ability to improve solubility and lipophilicity, which are important in the development of new materials .
Organic Synthesis
This compound is also a key player in organic synthesis, where it’s used for the introduction of difluoromethyl groups into various substrates. This modification can lead to the creation of novel organic compounds with improved chemical and physical properties .
Chemical Engineering
In chemical engineering, 2-(Difluoromethyl)-3,6-difluoropyridine is involved in the development of processes for the synthesis of complex molecules. Its unique reactivity and the ability to introduce fluorine atoms into organic molecules make it an asset in process chemistry .
Pharmaceutical Applications
The compound is instrumental in the synthesis of fluorine-containing pharmaceuticals. Its difluoromethyl group is a lipophilic bioisostere of hydroxyl and thiol groups, which is exploited to improve the binding affinity and membrane permeability of drugs .
Chemical Reactivity Studies
Studies on the hydrolytic reactivity of derivatives of 2-(Difluoromethyl)-3,6-difluoropyridine have provided insights into the stability and reactivity of such compounds under various conditions, which is essential for their application in different chemical reactions .
Wirkmechanismus
Target of Action
Similar compounds such as difluoromethylornithine (dfmo, eflornithine) are known to target the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (odc), which is a powerful approach in the fight against diverse viruses .
Mode of Action
It’s worth noting that similar compounds like dfmo inhibit the enzyme ornithine decarboxylase (odc), which plays a crucial role in the polyamine biosynthetic pathway . This inhibition disrupts the pathway, affecting the growth and proliferation of cells.
Biochemical Pathways
Compounds with similar structures, such as dfmo, are known to impact the polyamine biosynthetic pathway . This pathway is essential for cell growth and proliferation, and its disruption can have significant downstream effects.
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, both of which are critical considerations in the field of medication design .
Result of Action
Similar compounds like dfmo have shown to have a strong and advantageous binding affinity, with the negative number indicating stability . This suggests that 2-(Difluoromethyl)-3,6-difluoropyridine may also exhibit strong binding affinities, leading to significant molecular and cellular effects.
Action Environment
It’s worth noting that the biological environment can slightly change the molecular structure of similar compounds like dfmo . This suggests that environmental factors may also influence the action of 2-(Difluoromethyl)-3,6-difluoropyridine.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-3,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRMWXRNIWBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3,6-difluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



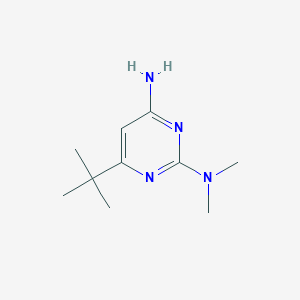
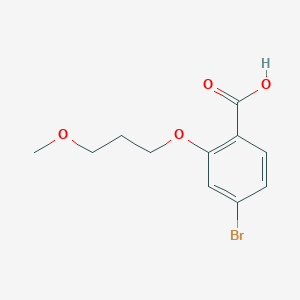
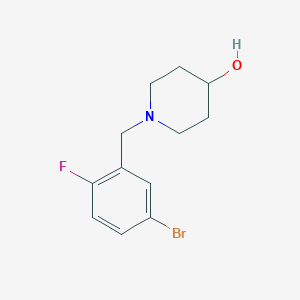
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1399037.png)
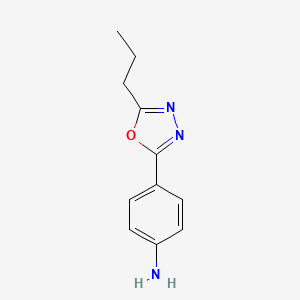
![N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399040.png)
![3-Bromo-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1399042.png)
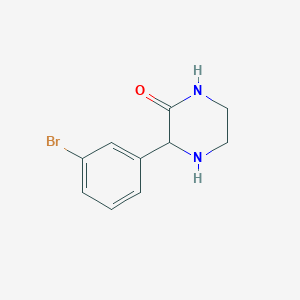
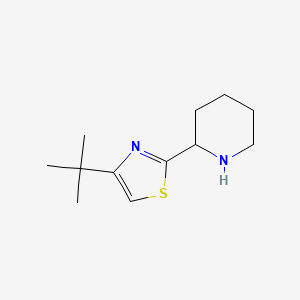
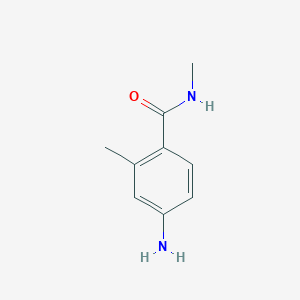
![(Cyclopropylmethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1399050.png)
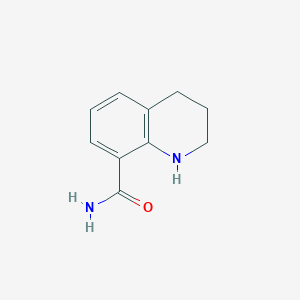

![{1-[(Oxan-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1399056.png)